(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine
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Overview
Description
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a unique structure that includes a methoxyphenyl group and a methylbutan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol: Similar structure with hydroxyl and methoxy groups.
(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide: Contains a methoxyphenyl group and an aminoethyl chain.
Uniqueness
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of a methoxyphenyl group and a methylbutan-1-amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
The compound (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine , also known as 4-Methoxyphenylisobutylamine , is an organic molecule that belongs to the class of amines. Its unique structural features, including a methoxy group on the para position of a phenyl ring and a branched alkyl chain, contribute to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound interacts with key neurotransmitter pathways, particularly those involving serotonin and dopamine . These interactions are crucial for mood regulation and cognitive functions. Initial findings indicate that this compound may exhibit effects similar to other psychoactive substances, potentially influencing mood and behavior.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter levels through the following pathways:
- Inhibition or activation of specific receptors : The compound may bind to serotonin or dopamine receptors, altering their activity.
- Influence on enzyme activity : It could affect enzymes involved in neurotransmitter synthesis or degradation, thereby modifying neurotransmitter availability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study examining its effects on mood disorders indicated potential antidepressant-like properties in animal models, suggesting a role in enhancing serotonin levels .
- Another investigation focused on its neuroprotective effects, revealing that the compound might protect neurons from oxidative stress and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |
InChI Key |
FSHDLXLCSWJABP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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